molecular formula C26H25N3O4S B8193174 4'-(N-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamide

4'-(N-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamide

Cat. No.: B8193174
M. Wt: 475.6 g/mol
InChI Key: XGGNCZLDTJOSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SU0268 is a small-molecule inhibitor known for its selective inhibition of the enzyme 8-oxoguanine DNA glycosylase 1. This enzyme is responsible for excising oxidized bases from DNA, particularly 8-oxo-7,8-dihydroguanine, which is a common lesion caused by reactive oxygen species. The inhibition of this enzyme by SU0268 has significant implications in the regulation of inflammatory responses and the treatment of diseases associated with oxidative DNA damage .

Preparation Methods

The synthesis of SU0268 involves the optimization of a tetrahydroquinoline scaffold. The synthetic route includes several key steps:

Chemical Reactions Analysis

SU0268 primarily undergoes non-covalent interactions with its target enzyme, 8-oxoguanine DNA glycosylase 1. The compound is selective for inhibiting this enzyme over multiple other repair enzymes, including other base excision repair enzymes. The major product formed from this interaction is the accumulation of 8-oxo-7,8-dihydroguanine in DNA, as the enzyme’s activity is inhibited .

Scientific Research Applications

SU0268 has several important applications in scientific research:

Mechanism of Action

SU0268 exerts its effects by selectively inhibiting the enzyme 8-oxoguanine DNA glycosylase 1. This inhibition prevents the excision of oxidized bases from DNA, leading to the accumulation of 8-oxo-7,8-dihydroguanine. The compound’s anti-inflammatory effects are mediated through the KRAS–ERK1–NF-κB signaling pathway and the mitochondrial DNA–cGAS–STING–IRF3–IFN-β axis, which decreases bacterial loads and halts disease progression .

Comparison with Similar Compounds

SU0268 is unique in its high selectivity and potency for inhibiting 8-oxoguanine DNA glycosylase 1. Similar compounds include other inhibitors of base excision repair enzymes, but SU0268 stands out due to its non-toxicity in human cell lines and its ability to bind the enzyme both in the absence and presence of DNA. Other similar compounds include tetrahydroquinoline derivatives and amidobiphenyl compounds .

Properties

IUPAC Name

3-[4-[[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S/c27-25(30)21-4-1-3-20(15-21)17-9-12-23(13-10-17)34(32,33)28-22-11-8-18-5-2-14-29(24(18)16-22)26(31)19-6-7-19/h1,3-4,8-13,15-16,19,28H,2,5-7,14H2,(H2,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGNCZLDTJOSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)C(=O)N)N(C1)C(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-(N-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4'-(N-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamide
Reactant of Route 3
Reactant of Route 3
4'-(N-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamide
Reactant of Route 4
4'-(N-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamide
Reactant of Route 5
Reactant of Route 5
4'-(N-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamide
Reactant of Route 6
4'-(N-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamide

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